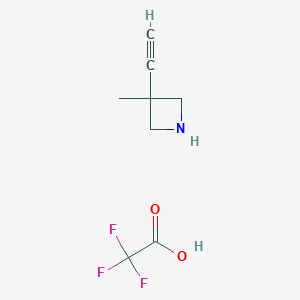
3-Ethynyl-3-methylazetidine; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3-methylazetidine involves several steps. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for 3-Ethynyl-3-methylazetidine; trifluoroacetic acid are not widely documented. the compound is available for pharmaceutical testing and research purposes, indicating that it is produced in high purity and significant quantities .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-3-methylazetidine; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted products .
Scientific Research Applications
3-Ethynyl-3-methylazetidine; trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug development.
Industry: Utilized in the production of high-value chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-methylazetidine; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing its biological and chemical activities . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Methylazetidine: Shares a similar azetidine ring structure but lacks the ethynyl group.
Trifluoroacetic acid: A common reagent in organic synthesis, known for its strong acidity and ability to introduce trifluoromethyl groups.
Uniqueness
3-Ethynyl-3-methylazetidine; trifluoroacetic acid is unique due to its combination of an ethynyl group, a methyl group, and a trifluoroacetic acid moiety. This combination imparts distinct reactivity and selectivity, making it valuable for specific scientific and industrial applications .
Properties
Molecular Formula |
C8H10F3NO2 |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
3-ethynyl-3-methylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9N.C2HF3O2/c1-3-6(2)4-7-5-6;3-2(4,5)1(6)7/h1,7H,4-5H2,2H3;(H,6,7) |
InChI Key |
HAJMVTGUGGHNIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C#C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



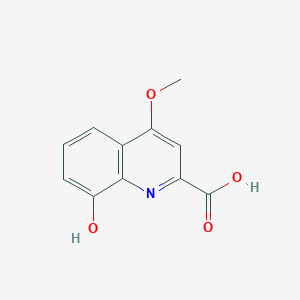

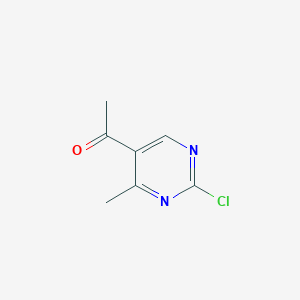
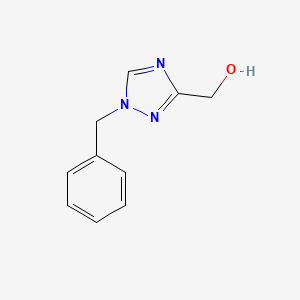
![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
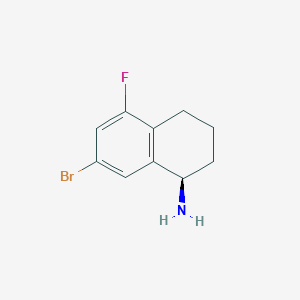
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)
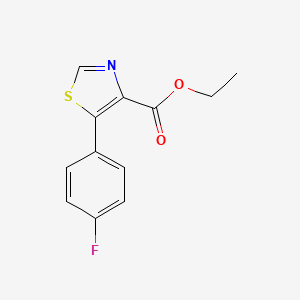
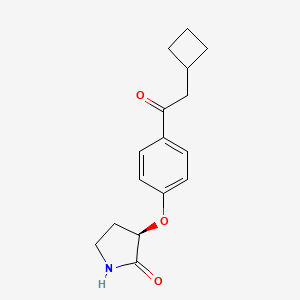
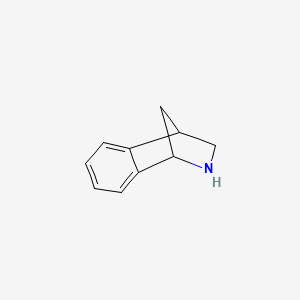
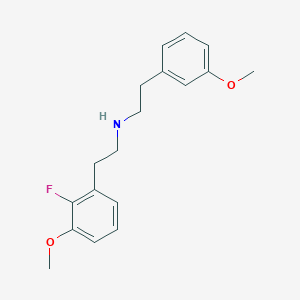
![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)
